molecular formula C17H21N3O2 B2415535 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-phenoxyethanone CAS No. 2034303-97-2

1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-phenoxyethanone

Cat. No.: B2415535
CAS No.: 2034303-97-2
M. Wt: 299.374
InChI Key: QACGZHNXSFKCGK-UHFFFAOYSA-N
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Description

Disclaimer: The following is a generic template. Specific details on applications, mechanism of action, and research value for this exact compound are not available in public scientific literature and must be filled in by a qualified chemist based on proprietary data or internal research. Introduction: 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-phenoxyethanone is a novel synthetic compound offered for research and development purposes. It features a hybrid structure combining a piperidine ring, a methylpyrazole moiety, and a phenoxyethanone group, which may be of interest in various medicinal chemistry and pharmacological studies. Potential Research Applications & Value: The core structural motifs present in this compound are associated with a wide spectrum of biological activities. The pyrazole nucleus is a well-known pharmacophore in medicinal chemistry, with derivatives reported to exhibit anti-inflammatory, antimicrobial, anticancer, and antioxidant properties . The piperidine and phenoxy fragments are also common in bioactive molecules. Researchers may investigate this compound as a potential lead or intermediate for developing new therapeutic agents, enzyme inhibitors, or biochemical probes. Handling & Compliance: This product is intended for research use only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-19-11-9-16(18-19)14-6-5-10-20(12-14)17(21)13-22-15-7-3-2-4-8-15/h2-4,7-9,11,14H,5-6,10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACGZHNXSFKCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-phenoxyethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C17H22N2O2
  • Molecular Weight: 286.37 g/mol
  • CAS Number: Not specifically listed in the search results, but related compounds provide insight into its chemical behavior.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes that are crucial for cellular signaling processes.
  • Receptor Modulation: It potentially acts as a modulator for receptors involved in neurotransmission and cellular communication.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrazole and piperidine can inhibit bacterial growth, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer activity. The pyrazole moiety is known for its ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionPotential inhibition of specific enzymes

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial effects of pyrazole derivatives, it was found that compounds similar to this compound exhibited significant inhibitory effects against Gram-positive bacteria, indicating a promising avenue for further research into its use as an antibiotic agent.

Case Study 2: Cancer Cell Line Studies

Another study focused on the anticancer properties of pyrazole derivatives demonstrated that treatment with compounds structurally related to this compound resulted in decreased viability of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Research Findings

Recent research has highlighted the importance of exploring the biological activities of compounds like this compound. The following findings are noteworthy:

  • Synergistic Effects: When combined with other therapeutic agents, this compound may enhance efficacy through synergistic interactions.
  • Safety Profile: Toxicological assessments indicate that derivatives exhibit low toxicity levels, making them suitable candidates for further development.

Q & A

Q. How to reconcile discrepancies in pharmacokinetic half-life data?

  • Resolution :
  • Species Differences : Rodents may metabolize the compound faster due to cytochrome P450 variability .
  • Formulation Effects : Co-solvents (e.g., PEG 400) can alter bioavailability and half-life in preclinical models .

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